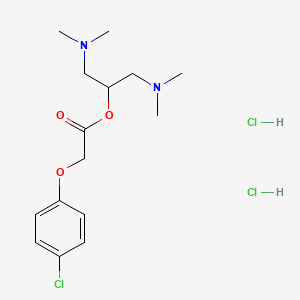
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a chemical compound with a complex structure that includes both dimethylamino and chlorophenoxy functional groups
Méthodes De Préparation
The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-bis(dimethylamino)propan-2-ol with 4-chlorophenoxyacetic acid under specific conditions to form the ester linkage. The reaction is often carried out in the presence of a dehydrating agent to facilitate esterification. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Applications De Recherche Scientifique
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride involves its interaction with specific molecular targets within cells. The dimethylamino groups can interact with cellular receptors or enzymes, potentially altering their activity. The chlorophenoxy group may also play a role in the compound’s biological effects by interacting with different molecular pathways .
Comparaison Avec Des Composés Similaires
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be compared with similar compounds such as:
1,3-Bis(dimethylamino)propan-2-yl acetate: Lacks the chlorophenoxy group, which may result in different biological activities.
2-(4-Chlorophenoxy)acetic acid: Contains the chlorophenoxy group but lacks the dimethylamino groups, leading to different chemical properties and applications.
1,3-Bis(dimethylamino)propan-2-ol: Contains the dimethylamino groups but lacks the ester linkage and chlorophenoxy group, affecting its reactivity and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
95678-81-2 |
|---|---|
Formule moléculaire |
C15H25Cl3N2O3 |
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |
Clé InChI |
YDKRXMNKNUWSLG-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
SMILES canonique |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Synonymes |
1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















